2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate
Overview
Description
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate is a diazonium salt characterized by the presence of a benzenediazonium group substituted with two ethoxy groups and a morpholinyl group. This compound is often used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) typically involves the diazotization of 2,5-diethoxy-4-(4-morpholinyl)aniline. The process includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is precipitated as the sulfate by adding sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the required low temperatures and precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions often use phenols or aromatic amines in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group back to the aniline derivative.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes and pigments are the primary products.
Reduction Reactions: The major product is 2,5-diethoxy-4-(4-morpholinyl)aniline.
Scientific Research Applications
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of azo dyes.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate
Uniqueness
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate is unique due to its specific counterion (sulfate), which can influence its solubility, stability, and reactivity. Compared to other diazonium salts with different counterions, the sulfate salt may exhibit distinct properties in terms of its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.H2O4S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-5(2,3)4/h9-10H,3-8H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONVERUZTDGMRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067660 | |
Record name | Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32178-39-5 | |
Record name | Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32178-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032178395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.